Med 27

Thromboxane Platelet Aggregation Dual Inhibitor

Researchers studying platelet aggregation and thrombosis face a critical limitation: single-target agents like aspirin or selective TXA2 synthase inhibitors cannot fully suppress the thromboxane pathway. MED 27 solves this by simultaneously inhibiting thromboxane synthase and antagonizing TXA2 receptors, providing comprehensive pathway blockade. - Dual mechanism suppresses both TXA2 synthesis and receptor-mediated activation, outperforming aspirin and ozagrel in preclinical models. - Demonstrated dose-dependent, long-lasting antiplatelet activity ex vivo and in vivo at doses far lower than acetylsalicylic acid. - Essential reference compound for head-to-head comparisons and dissecting synthase vs. receptor contributions in platelet physiology.

Molecular Formula C24H25N5O5
Molecular Weight 463.5 g/mol
CAS No. 104333-87-1
Cat. No. B024687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMed 27
CAS104333-87-1
Synonyms1-methyl-5-(4-benzoyl)pyrrole-2-acetic acid 2-(theophylline-7-yl)ethyl ester
MED 27
MED-27
Molecular FormulaC24H25N5O5
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C
InChIInChI=1S/C24H25N5O5/c1-15-5-7-16(8-6-15)21(31)18-10-9-17(26(18)2)13-19(30)34-12-11-29-14-25-22-20(29)23(32)28(4)24(33)27(22)3/h5-10,14H,11-13H2,1-4H3
InChIKeyTYIRBZOAKBEYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MED 27 (CAS: 104333-87-1): Theophylline-Derived Dual Thromboxane Synthase and Receptor Inhibitor for Antiplatelet Research


MED 27 (CAS: 104333-87-1) is a theophylline derivative that functions as a dual inhibitor of thromboxane synthase and thromboxane A₂ (TXA₂) receptors [1]. It belongs to the class of aryl-phenylketones and has a molecular formula of C₂₄H₂₅N₅O₅ with a molecular weight of 463.49 g/mol . First characterized in 1996, MED 27 was developed as an antiplatelet agent with a unique mechanism of action distinct from conventional NSAIDs or single-target modulators [1].

Why MED 27 Cannot Be Replaced by Acetylsalicylic Acid or Selective Thromboxane Synthase Inhibitors


Single-target antiplatelet agents such as acetylsalicylic acid (ASA) or selective thromboxane synthase inhibitors (e.g., ozagrel) fail to replicate the dual mechanism of MED 27, which simultaneously inhibits TXA₂ synthesis and antagonizes TXA₂ receptors [1]. ASA irreversibly inhibits cyclooxygenase but has no effect on TXA₂ receptors, leaving platelets vulnerable to aggregation induced by exogenous TXA₂ or PGH₂ [1]. Selective synthase inhibitors alone may shift prostaglandin metabolism toward other pro-aggregatory mediators and do not block receptor-mediated activation. MED 27's dual action is designed to provide more comprehensive suppression of the thromboxane pathway, making it a distinct tool for studies requiring complete pathway blockade.

Quantitative Evidence of MED 27 Differentiation: Ex Vivo Potency, Dual Mechanism, and In Vitro Activity


Dual Mechanism of Action vs. Acetylsalicylic Acid (ASA): Direct Functional Comparison

MED 27 dually inhibits both thromboxane synthase and thromboxane A₂ receptors, whereas acetylsalicylic acid (ASA) only inhibits cyclooxygenase and lacks any effect on TXA₂ receptors [1]. This mechanistic difference translates to distinct functional outcomes: MED 27 blocks aggregation triggered by U46619 (a TXA₂ receptor agonist), while ASA does not [1].

Thromboxane Platelet Aggregation Dual Inhibitor

Ex Vivo Rat Platelet Aggregation: MED 27 Requires Significantly Lower Doses than Acetylsalicylic Acid

In ex vivo studies, MED 27 induced a dose-dependent inhibition of rat platelet aggregation at doses much lower than those required for acetylsalicylic acid (ASA) [1]. The abstract does not provide exact ED₅₀ values, but the reported efficacy at lower doses indicates a potency advantage for MED 27.

Platelet Aggregation Ex Vivo Rat Model Potency

In Vitro Thromboxane B₂ Synthase Inhibition: MED 27 Outperforms Reference NSAIDs

Confirmation of the antiplatelet effect was obtained through in vitro human thromboxane B₂ (TXB₂) synthase inhibition, where MED 27 was 'very active compared with various non-steroidal anti-inflammatories (NSAIDs)' [1]. While exact IC₅₀ values are not provided in the abstract, the comparative statement suggests superior potency against this key enzyme.

Thromboxane B₂ NSAIDs In Vitro Enzyme Inhibition

In Vivo Duration of Action: MED 27 Exhibits Prolonged Antiplatelet Effects in Rat Models

In vivo studies in rats demonstrated that MED 27 produced dose-dependent and long-lasting antiplatelet activity, with effects persisting beyond those observed with ASA [1]. The extended duration may be attributed to its dual mechanism and favorable pharmacokinetics.

In Vivo Duration of Action Rat Model Pharmacodynamics

Optimal Research Applications for MED 27 Based on Evidence-Based Differentiation


Investigating Dual Thromboxane Pathway Blockade in Antiplatelet Studies

MED 27 is ideally suited for studies that require simultaneous inhibition of TXA₂ synthesis and receptor antagonism, a mechanism not achievable with ASA or selective synthase inhibitors alone [1]. Researchers can use MED 27 to explore the consequences of complete pathway suppression in platelet aggregation assays using stimuli such as ADP, collagen, arachidonic acid, or U46619 [1].

Ex Vivo and In Vivo Thrombosis Models in Rats

Given its demonstrated ex vivo potency and long-lasting in vivo activity in rat models [1], MED 27 is a valuable tool compound for preclinical thrombosis studies. Its dose-dependent antiplatelet effect at lower doses than ASA makes it suitable for investigating therapeutic windows and safety margins.

Comparative Pharmacology Benchmarking of Dual vs. Single-Target Antiplatelet Agents

MED 27 serves as a reference dual inhibitor for head-to-head comparisons with NSAIDs or selective TXA₂ modulators. Its reported superiority over reference NSAIDs in TXB₂ synthase inhibition [1] positions it as a benchmark for evaluating new chemical entities targeting the thromboxane pathway.

Mechanistic Studies of TXA₂ Receptor-Mediated Platelet Activation

Because MED 27 antagonizes TXA₂ receptors and inhibits U46619-induced aggregation [1], it is useful for dissecting the relative contributions of TXA₂ synthesis versus receptor activation in platelet physiology. This can inform the development of next-generation antiplatelet therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Med 27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.